5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate
描述
属性
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH.H2O/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;;/h9-11H,1-8H2,(H2,22,23);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWULNKGRTQZGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClF3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735861 | |
| Record name | 5-[2,6-Bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389337-64-7 | |
| Record name | 5-[2,6-Bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multicomponent reactions involving formaldehyde, uracil analogs, and amines. The reaction typically proceeds under basic or acidic conditions, and sometimes under solvent-free and microwave irradiation conditions.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using catalysts, and implementing purification techniques to achieve the desired purity.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated derivatives, carboxylic acids.
Reduction: Amine derivatives, alcohols.
Substitution: Alkylated, acylated, or halogenated derivatives.
科学研究应用
Biological Activities
- Anticancer Activity :
- Inhibition of Enzymatic Activity :
- Neuroprotective Effects :
Medicinal Chemistry
The compound serves as a valuable lead structure for the development of new therapeutic agents targeting specific diseases, particularly cancers. Its structural modifications can lead to derivatives with enhanced potency and selectivity.
Case Studies
作用机制
The exact mechanism of action depends on the specific application, but generally, the compound interacts with molecular targets such as enzymes, receptors, or other proteins. It may inhibit or activate these targets, leading to a biological response.
相似化合物的比较
Chemical Identity :
- IUPAC Name: 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate
- Molecular Formula : C₁₈H₂₁F₃N₆O₂·HCl·H₂O (hydrochloride hydrate)
- CAS Numbers :
- Molecular Weight :
Therapeutic Application: This compound, also known as Buparlisib Hydrochloride, is a phosphatidylinositol 3-kinase (PI3K) inhibitor. It is used in solid pharmaceutical compositions for cancer treatment, often combined with sodium stearyl fumarate and other carriers . Its mechanism involves blocking PI3K signaling pathways critical for tumor growth and survival.
Structural Features :
- A pyrimidine core substituted with two morpholine groups at positions 2 and 4.
- A pyridine ring with a trifluoromethyl (-CF₃) group at position 4 and an amine (-NH₂) at position 2.
- The hydrochloride hydrate form enhances aqueous solubility, critical for drug formulation .
Comparison with Structurally Similar Compounds
Free Base vs. Hydrochloride Hydrate
Thieno-Pyrimidine Derivative
Compound: 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
- Molecular Formula : C₁₆H₂₂ClN₅O₃S₂
- Molecular Weight : 431.97 g/mol
- Key Differences: Core Structure: Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine) vs. pyrimidine-pyridine hybrid. Substituents: Chloro and methylsulfonylpiperazine groups enhance kinase selectivity but may reduce metabolic stability compared to morpholine and -CF₃ groups.
- Application : Likely targets kinases beyond PI3K due to sulfur-containing heterocycle.
Chloro-Trifluoromethyl Pyrimidinone Intermediate
Compound : 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Molecular Formula : C₅H₂ClF₃N₂O
- Molecular Weight : 198.53 g/mol
- Role : Intermediate in synthesizing pyrimidine-based inhibitors.
- Comparison : Lacks morpholine substituents and pyridine ring, limiting target affinity but useful for modular derivatization.
C19H26N4O4S (BLD Pharm Ltd.)
- Purity : ≥98%
- Key Features : Sulfur atom in the structure, distinct from the trifluoromethyl-morpholine framework.
- Potential Use: Unclear therapeutic application but highlights structural diversity in pyrimidine derivatives.
Research Findings and Pharmacological Insights
Efficacy of Buparlisib Hydrochloride
Impact of Structural Modifications
- Morpholine Substitutions : Compounds with single morpholine groups (e.g., intermediates in ) show reduced kinase affinity compared to dimorpholine derivatives.
- Trifluoromethyl Group : Contributes to hydrophobicity and electron-withdrawing effects, stabilizing interactions with PI3K’s hydrophobic regions .
Salt Forms and Bioavailability
- Hydrochloride hydrate’s superior solubility (vs. free base) enables oral dosing, a critical factor in its selection for clinical formulations .
Data Table: Structural and Functional Comparison
生物活性
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate, commonly referred to as BKM120 or Buparlisib , is a novel compound primarily investigated for its potential in cancer therapy. This article delves into the biological activity of BKM120, summarizing research findings, case studies, and relevant data tables.
- Molecular Formula : C18H21F3N6O2
- Molecular Weight : 410.39 g/mol
- CAS Number : 944396-07-0
- Purity : ≥ 98%
Structural Characteristics
BKM120 features a trifluoromethyl group and a morpholinyl substituent, which are critical for its biological activity. The presence of these functional groups enhances its lipophilicity and potentially improves its interaction with biological targets.
BKM120 acts as a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in various cancers. By inhibiting PI3K, BKM120 can induce apoptosis in cancer cells and inhibit tumor growth.
Antitumor Efficacy
Research has demonstrated that BKM120 exhibits significant antitumor activity across various cancer cell lines. A study evaluated its effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture systems. The results indicated:
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 5.12 ± 0.25 μM | 15.67 ± 2.34 μM |
| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
These findings suggest that BKM120 is more effective in traditional monolayer cultures than in more physiologically relevant three-dimensional environments, highlighting the need for further investigation into its efficacy in vivo .
Pharmacokinetics
The pharmacokinetic profile of BKM120 has been studied extensively:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High volume of distribution; penetrates the blood-brain barrier effectively.
- Metabolism : Primarily metabolized by CYP3A4.
- Excretion : Excreted mainly via feces.
The compound's bioavailability and ability to cross the blood-brain barrier make it a candidate for treating brain tumors and other malignancies .
Clinical Trials
BKM120 has undergone several clinical trials to evaluate its safety and efficacy:
- Phase I Trial : Focused on patients with advanced solid tumors showed promising results with manageable toxicity profiles.
- Phase II Trial : Investigated its use in combination with other agents for breast cancer treatment, demonstrating improved outcomes compared to standard therapies.
Efficacy in Specific Cancer Types
Recent studies have highlighted BKM120's effectiveness against specific cancer types:
- Breast Cancer : Significant tumor shrinkage observed in patients with PIK3CA mutations.
- Glioblastoma : Preliminary results indicate potential benefits in patients unresponsive to conventional therapies.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate, and how can reaction conditions be optimized?
- Methodological Answer : A key synthetic step involves chlorination using phosphoryl chloride (POCl₃) under reflux conditions (100°C for 1.5 hours) to activate pyrimidinone intermediates. Post-reaction workup includes ice-water quenching, dichloromethane extraction, and drying with anhydrous Na₂SO₄ . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, varying temperature, solvent ratios, and reaction times while monitoring yield via LCMS (e.g., m/z 217 [M+H]⁺) and HPLC retention times (e.g., 1.03 minutes under SMD-TFA05 conditions) .
Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer :
- LCMS/HPLC : Confirm molecular weight ([M+H]⁺ = 217) and purity via retention time consistency .
- NMR : Resolve structural ambiguities (e.g., morpholine substituent positioning) using ¹H/¹³C and 2D NMR (HSQC, HMBC).
- Elemental Analysis : Validate hydrate stoichiometry.
Discrepancies in spectral data (e.g., unexpected m/z signals) should prompt cross-validation with alternative techniques (e.g., FT-IR for functional groups) and purity reassessment via preparative HPLC .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC .
- Humidity Sensitivity : Expose to 75% relative humidity; track hydrate-to-anhydrous form transitions using XRPD .
- Light Sensitivity : Perform ICH Q1B photostability testing with UV/visible light exposure .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways or optimize catalytic steps in synthesizing this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms to identify energetically favorable pathways. For example, ICReDD’s workflow combines computational predictions (e.g., morpholine ring formation kinetics) with high-throughput experimentation to narrow optimal conditions (e.g., POCl₃ stoichiometry, solvent polarity) . Machine learning models trained on LCMS/HPLC datasets can further refine predictions .
Q. How can researchers resolve contradictions in bioactivity data arising from polymorphic or hydrate/anhydrous forms?
- Methodological Answer :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) followed by XRPD to identify polymorphs .
- Hydrate Stability : Characterize hydration/dehydration kinetics via dynamic vapor sorption (DVS) and correlate with bioactivity assays (e.g., kinase inhibition). If bioactivity varies, specify the active form in experimental protocols .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining selectivity?
- Methodological Answer :
- Continuous Flow Systems : Mitigate exothermic risks during chlorination by using microreactors with precise temperature control .
- Membrane Separation : Apply nanofiltration to isolate intermediates, reducing side-product formation (e.g., dimorpholinyl byproducts) .
- Process Analytical Technology (PAT) : Implement in-line HPLC to monitor reaction progress and automate quenching .
Q. How can isotopic labeling (e.g., ¹⁵N/¹³C) elucidate mechanistic details of morpholine-pyrimidine coupling reactions?
- Methodological Answer : Synthesize ¹⁵N-labeled pyrimidine precursors and track isotopic incorporation via LC-MS/MS. Compare kinetic isotope effects (KIEs) to distinguish between stepwise (e.g., SNAr) vs. concerted mechanisms. Cross-reference with DFT-calculated activation energies for intermediates .
Safety and Handling
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
- Methodological Answer :
- Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) per GBZ 2.1-2007 workplace air standards .
- Waste Management : Quench reaction residues with 10% acetic acid (pH 6.5 buffer) before disposal to neutralize reactive chlorides .
- Emergency Procedures : Treat accidental exposure with immediate rinsing (15 minutes for skin/eyes) and medical evaluation for trifluoromethyl-related toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
